3-Phenoxybenzene-1,2-disulfonic acid
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Overview
Description
3-Phenoxybenzene-1,2-disulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with a phenoxy group and two sulfonic acid groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzene-1,2-disulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of phenoxybenzene using sulfur trioxide or oleum as the sulfonating agent. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Phenoxybenzene-1,2-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Phenoxybenzene-1,2-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a component in formulations for various industrial processes
Mechanism of Action
The mechanism of action of 3-Phenoxybenzene-1,2-disulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function. Additionally, the phenoxy group can participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenoxybenzene-1,4-disulfonic acid
- 3-Phenoxybenzene-1,3-disulfonic acid
- 3-Phenoxybenzene-2,4-disulfonic acid
Comparison
Compared to its analogs, 3-Phenoxybenzene-1,2-disulfonic acid is unique due to the specific positioning of the sulfonic acid groups, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and physical properties, making this compound particularly valuable for certain applications .
Properties
CAS No. |
119560-07-5 |
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Molecular Formula |
C12H10O7S2 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
3-phenoxybenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C12H10O7S2/c13-20(14,15)11-8-4-7-10(12(11)21(16,17)18)19-9-5-2-1-3-6-9/h1-8H,(H,13,14,15)(H,16,17,18) |
InChI Key |
NHWJLCJXIBETKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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